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This document provides a detailed overview of the statistical analysis plans for the pivotal

Phase 3 efficacy studies of fezolinetant, a neurokinin 3 (NK3) receptor antagonist for the

treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The

information presented here is intended for researchers, scientists, and drug development

professionals, offering a comprehensive look at the methodologies employed in the SKYLIGHT

1, SKYLIGHT 2, and SKYLIGHT 4 clinical trials.

Fezolinetant works by blocking the binding of neurokinin B (NKB) on the kisspeptin/neurokinin

B/dynorphin (KNDy) neuron, which helps to restore the balance in the brain's temperature

control center, the hypothalamus, thereby reducing the frequency and intensity of hot flashes

and night sweats.[1][2] The robust design and rigorous statistical analysis of the Phase 3

program were crucial in establishing the efficacy and safety profile of this novel non-hormonal

treatment.

Key Efficacy Endpoints and Assessment Protocols
The primary objective of the SKYLIGHT 1 and SKYLIGHT 2 studies was to evaluate the

efficacy of fezolinetant compared to placebo in reducing the frequency and severity of

moderate to severe VMS.[3][4] The SKYLIGHT 4 study focused on the long-term safety of

fezolinetant, with a particular emphasis on endometrial health.[4][5][6]

Data Collection: Patient-Reported Outcomes
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A cornerstone of the data collection strategy was the use of an electronic diary for patients to

record their VMS episodes daily.[3][4] Participants were provided with a reference guide to

classify the severity of their symptoms:

Mild: Sensation of heat without sweating.[3]

Moderate: Sensation of heat with sweating, but able to continue activity.[3]

Severe: Sensation of heat with sweating, causing cessation of activity.[4]

In addition to the VMS diary, the studies utilized validated patient-reported outcome (PRO)

instruments to assess the impact of treatment on quality of life and sleep disturbance:

Menopause-Specific Quality of Life (MENQOL) questionnaire: A 29-item instrument

assessing four domains: vasomotor, psychosocial, physical, and sexual.[7]

Patient-Reported Outcome Measurement Information System (PROMIS) Sleep Disturbance

Short Form 8b (PROMIS SD-SF-8b): This tool evaluates difficulties with falling asleep,

staying asleep, and overall sleep quality.[8]

Statistical Analysis Methodology
The statistical analysis plans for the SKYLIGHT studies were designed to provide a

comprehensive and unbiased evaluation of fezolinetant's efficacy.

Analysis Sets
The primary analyses were conducted on the Full Analysis Set (FAS), which included all

randomized participants who received at least one dose of the study drug. The Safety Analysis

Set (SAF) also comprised all randomized participants who received at least one dose of the

study drug and was used for safety assessments.[3]

Primary Efficacy Analysis
The co-primary efficacy endpoints for SKYLIGHT 1 and 2 were the mean change from baseline

in the frequency and severity of moderate to severe VMS at week 4 and week 12.[3][4] These

were analyzed using a Mixed Model for Repeated Measures (MMRM).[3][4] This statistical
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model is well-suited for longitudinal data and can account for missing data, assuming the data

are missing at random.

The structure of the MMRM was specified as follows:

Dependent Variable: Change from baseline in VMS frequency or severity.[4]

Fixed Effects: Treatment group, week, and smoking status (current vs. former/never).[3][4]

Covariates: Baseline weight and the baseline measurement of the respective endpoint.[3][4]

Interaction Terms: Treatment by week and baseline measurement by week.[3][4]

To control the overall Type I error rate (the risk of a false positive) across the multiple co-

primary endpoints and dose groups, a Hochberg procedure was employed.[3]

Secondary Efficacy Analysis
Key secondary endpoints, including the change from baseline in the MENQOL total score and

the PROMIS SD-SF-8b total score, were also analyzed using an MMRM, similar to the primary

endpoints.[3] For the MMRM analysis of these key secondary endpoints, a spatial power

covariance structure was specified as a backup.[3]

Data Presentation
The following tables summarize the planned statistical analyses for the primary and key

secondary efficacy endpoints in the SKYLIGHT 1 and 2 studies.

Table 1: Statistical Analysis Plan for Co-Primary Efficacy Endpoints
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Endpoint
Analysis
Population

Statistical Model Model Components

Mean change from

baseline in frequency

of moderate to severe

VMS at weeks 4 and

12

Full Analysis Set

(FAS)

Mixed Model for

Repeated Measures

(MMRM)

Fixed Effects:

Treatment, Week,

Smoking

StatusCovariates:

Baseline VMS

Frequency, Baseline

WeightInteraction

Terms:

TreatmentWeek,

Baseline VMS

FrequencyWeek

Mean change from

baseline in severity of

moderate to severe

VMS at weeks 4 and

12

Full Analysis Set

(FAS)

Mixed Model for

Repeated Measures

(MMRM)

Fixed Effects:

Treatment, Week,

Smoking

StatusCovariates:

Baseline VMS

Severity, Baseline

WeightInteraction

Terms:

TreatmentWeek,

Baseline VMS

SeverityWeek

Table 2: Statistical Analysis Plan for Key Secondary Efficacy Endpoints
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Endpoint
Analysis
Population

Statistical Model Model Components

Mean change from

baseline in MENQOL

Total Score at weeks

4 and 12

Full Analysis Set

(FAS)

Mixed Model for

Repeated Measures

(MMRM)

Fixed Effects:

Treatment, Week,

Smoking

StatusCovariates:

Baseline MENQOL

Score, Baseline

WeightInteraction

Terms:

TreatmentWeek,

Baseline MENQOL

ScoreWeek

Mean change from

baseline in PROMIS

SD-SF-8b Total Score

at weeks 4 and 12

Full Analysis Set

(FAS)

Mixed Model for

Repeated Measures

(MMRM)

Fixed Effects:

Treatment, Week,

Smoking

StatusCovariates:

Baseline PROMIS

SD-SF-8b Score,

Baseline

WeightInteraction

Terms:

TreatmentWeek,

Baseline PROMIS

SD-SF-8b ScoreWeek

Visualizing the Study and Analysis Workflow
To further clarify the design and analytical approach of the SKYLIGHT studies, the following

diagrams are provided.
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Screening & Baseline
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Follow-up
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Baseline VMS Assessment
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Randomization (1:1:1)

Placebo Fezolinetant 30 mg Fezolinetant 45 mg

Placebo group re-randomized
to Fezolinetant 30mg or 45mg

Fezolinetant groups continue
assigned dose

Follow-up Visit
(Week 55)
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Caption: Flow of participants through the SKYLIGHT 1 and 2 studies.
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Data Collection Statistical Analysis

MMRM SpecificationDaily Electronic VMS Diary
(Frequency & Severity)

Full Analysis Set (FAS)
(All randomized participants with >=1 dose)

PRO Questionnaires
(MENQOL, PROMIS SD-SF-8b) Mixed Model for Repeated Measures (MMRM)

Efficacy Results
(LS Means, 95% CIs, p-values)

Fixed Effects:
- Treatment

- Week
- Smoking Status

Covariates:
- Baseline Value

- Baseline Weight

Interactions:
- Treatment * Week
- Baseline * Week
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Caption: Statistical analysis workflow for the primary efficacy endpoints.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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